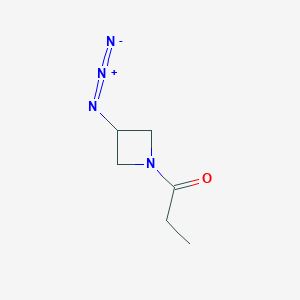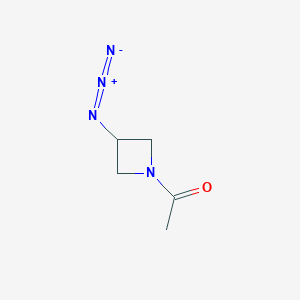
2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine
Übersicht
Beschreibung
“2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C8H8F2N2 . It is a member of the azetidines and pyridines chemical classes . The compound is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine” is characterized by the presence of a pyridine ring and an azetidine ring, both of which are heterocyclic structures . The azetidine ring is difluorinated, meaning it has two fluorine atoms attached .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Drug Development
Compounds with structures similar to "2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine" have been extensively explored in organic synthesis and drug development. For example, oxazolidinone derivatives have been developed as novel antibacterial agents through an environmentally benign and cost-effective route, highlighting the compound's potential in synthesizing therapeutically relevant molecules (Yang et al., 2014). Similarly, pyrimidine-azetidinone analogues have shown significant antioxidant, antimicrobial, and antitubercular activities, indicating the compound's utility in developing new treatments for infectious diseases (Chandrashekaraiah et al., 2014).
Material Science and Catalysis
The compound's structural features, particularly the pyridine and azetidinone units, make it a candidate for material science applications, such as the development of new catalysts and functional materials. For instance, rhenium tricarbonyl complexes with modified nucleosides have been synthesized for potential use in imaging and therapeutic applications, demonstrating the compound's versatility in creating complex molecular architectures (Wei et al., 2005).
Anticancer and CNS Activities
Derivatives structurally related to "2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine" have been investigated for their biological activities, particularly in anticancer and central nervous system (CNS) applications. For instance, 2-azetidinones have been synthesized and evaluated for their antidepressant and nootropic activities, suggesting potential applications in CNS drug development (Thomas et al., 2016).
Computational Chemistry and Molecular Design
The compound's structural motifs are also of interest in computational chemistry and molecular design. Studies on related compounds have explored dynamic tautomerism and divalent N(I) character, providing insights into the electronic structure and reactivity of these molecules, which is crucial for designing molecules with specific properties (Bhatia et al., 2013).
Zukünftige Richtungen
The future directions for the study of “2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine” and similar compounds are promising. For instance, pyrimidine derivatives have been found to present better anti-fibrotic activities than certain existing drugs . This suggests that “2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine” and similar compounds could be developed into novel anti-fibrotic drugs .
Eigenschaften
IUPAC Name |
2-(3,3-difluoroazetidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3/c9-8(10)4-13(5-8)7-6(11)2-1-3-12-7/h1-3H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDXNDIECXCJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















